2-(Diisopropylsilyl)pyridine

描述

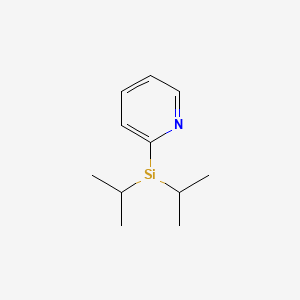

2-(Diisopropylsilyl)pyridine is an organosilicon compound with the molecular formula C11H19NSi. It is a colorless to light orange liquid that is sensitive to moisture and heat . This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diisopropylsilyl)pyridine typically involves the reaction of pyridine with diisopropylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the process .

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .

化学反应分析

Directing Group in C–H Functionalization

2-(Diisopropylsilyl)pyridine serves as a silicon-tethered directing group for ortho-selective C–H bond functionalization. The pyridyldiisopropylsilyl (PyDipSi) group enables regioselective acylation and halogenation of arenes under palladium catalysis .

Reaction Conditions and Outcomes

Mechanism :

-

C–H Activation : The PyDipSi group coordinates to Pd(II), forming a palladacycle intermediate.

-

Oxidative Functionalization : Electrophilic attack at the ortho position occurs, followed by reductive elimination.

-

Kinetic Isotope Effect : , indicating C–H bond cleavage as the rate-determining step .

Silyl Group Transfer Reactions

The diisopropylsilyl moiety participates in dehydrogenative silylation and insertion reactions, analogous to related silyl-thiophene systems .

Platinum-Catalyzed Reactions

-

Alkyne Insertion : Reacts with diphenylacetylene in the presence of Pt(PPh₃)₄ to form cyclic silacycles via oxidative addition, alkyne insertion into Pt–Si bonds, and reductive elimination (Scheme 1) .

-

Regioselectivity : Monosubstituted alkynes (e.g., phenylacetylene) yield regioisomeric 1,4-dihydrodisilinothiophenes (5a and 5b ) in a 3:1 ratio (60% yield) .

Key Data :

-

29Si NMR : Signals at −10.6 and −9.2 ppm confirm silyl group environments .

-

Thermal Stability : Reactions proceed optimally at 80°C; bulky alkynes (e.g., bis(trimethylsilyl)acetylene) show no reactivity .

Ligand in Palladium Catalysis

-

Suzuki–Miyaura Coupling : Stabilizes Pd intermediates, improving yields in challenging couplings (e.g., aryl chlorides) .

-

Negishi Coupling : With XPhos ligands, enables coupling of 2-pyridylzinc reagents (60–98% yield) .

Protodesilylation and Stability

The silyl group resists protodeboronation under basic conditions, unlike 2-pyridyl boronates, which decompose at pH > 7 . This stability enables its use in multistep syntheses.

Comparative Stability

| Reagent Type | Stability (pH Range) | Decomposition Pathway |

|---|---|---|

| 2-Pyridyl Boronates | <7 | Protodeboronation (~92% failure rate) |

| This compound | >7 | No significant decomposition |

Synthetic Utility in Heterocycle Formation

The compound facilitates pyridine ring functionalization and annulation:

科学研究应用

Organic Synthesis

Versatile Building Block

2-(Diisopropylsilyl)pyridine is widely recognized as a crucial building block in organic synthesis. It enables the efficient construction of complex organic molecules, facilitating the development of new compounds with diverse functionalities. Researchers utilize this compound to create various derivatives that can serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Catalysis

Ligand in Catalytic Processes

In catalysis, this compound functions as a ligand that enhances reaction rates and selectivity in organic transformations. Its ability to stabilize metal catalysts makes it valuable in pharmaceutical development, where precise control over reaction pathways is essential .

Case Study: Catalytic Reactions

A study demonstrated the use of this compound as a ligand in palladium-catalyzed cross-coupling reactions, achieving high yields and selectivity for various aryl halides .

Material Science

Development of Advanced Materials

This compound plays a critical role in material science, particularly in the formulation of silicone-based polymers. These polymers exhibit enhanced thermal and chemical stability, making them suitable for use in high-performance applications such as coatings, adhesives, and sealants .

Data Table: Properties of Silicone-Based Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Hydrophobicity | Enhanced |

Surface Modification

Improving Hydrophobicity

this compound is utilized for surface modification to enhance the hydrophobic properties of materials. This application is particularly beneficial in industrial coatings and sealants, where moisture resistance is crucial .

Research in Organometallic Chemistry

Advancements in Catalysis and Materials Science

The compound is also significant in organometallic chemistry, contributing to advancements in both catalysis and materials science. Its incorporation into organometallic frameworks has led to improved catalytic efficiency and stability .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Catalysis | Ligand enhancing reaction rates and selectivity |

| Material Science | Development of stable silicone-based polymers |

| Surface Modification | Enhancing hydrophobicity for coatings and sealants |

| Organometallic Chemistry | Advancements in catalytic processes |

作用机制

The mechanism of action of 2-(Diisopropylsilyl)pyridine involves its ability to act as a directing group in chemical reactions. The silyl group can coordinate with metal catalysts, facilitating regioselective transformations. This coordination enhances the reactivity of the pyridine ring, allowing for selective functionalization at specific positions .

相似化合物的比较

2-(Trimethylsilyl)pyridine: Similar in structure but with a trimethylsilyl group instead of a diisopropylsilyl group.

2-(Triethylsilyl)pyridine: Contains a triethylsilyl group, offering different steric and electronic properties.

2-(Tert-butyldimethylsilyl)pyridine: Features a tert-butyldimethylsilyl group, providing increased steric hindrance.

Uniqueness: 2-(Diisopropylsilyl)pyridine is unique due to its balance of steric bulk and electronic properties, making it a versatile reagent in organic synthesis. Its diisopropylsilyl group provides sufficient steric hindrance to influence reaction selectivity while maintaining reactivity .

生物活性

2-(Diisopropylsilyl)pyridine, a compound with the CAS number 1232692-92-0, has garnered interest in various fields of chemical and biological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and comparative analyses with related compounds.

Chemical Structure and Properties

- Molecular Formula : CHNSi

- Molecular Weight : 193.37 g/mol

- Appearance : Colorless to light yellow clear liquid

- Purity : >95% (GC)

The presence of the diisopropylsilyl group enhances the compound's stability and reactivity, making it a valuable candidate for various synthetic applications in medicinal chemistry and materials science.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound acts as a directing group in C–H functionalization reactions, facilitating regioselective transformations that can lead to biologically active derivatives. Its mechanism involves:

- Coordination with metal catalysts (e.g., Pd(II)) during C–H activation.

- Modulation of enzyme activity through reversible binding interactions.

- Potential inhibition or activation of receptor pathways depending on structural modifications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes, making it a candidate for drug development targeting specific diseases.

- Cytotoxicity : Similar piperidine derivatives have shown anticancer properties, indicating that modifications in the pyridine structure could enhance cytotoxicity against cancer cell lines.

- Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.

Study on Piperidine Derivatives

A study investigated the anticancer properties of piperidine derivatives, revealing that structural modifications could enhance cytotoxicity against specific cancer cell lines. This suggests that this compound may possess similar anticancer properties when optimized for specific targets.

Enzyme Interaction Studies

Research has demonstrated that piperidine derivatives can significantly affect binding affinity and inhibitory potency against target enzymes. This insight is critical for guiding future investigations into the specific interactions of this compound with target enzymes.

Comparative Analysis of Piperidine Derivatives

The following table summarizes the biological activities of various piperidine derivatives, including this compound:

| Compound Name | CAS Number | Molecular Formula | Biological Activity |

|---|---|---|---|

| This compound | 1232692-92-0 | CHNSi | Potential enzyme inhibitor |

| Tert-butyl 4-amino-4-(methoxymethyl)piperidine-1-carboxylate | 1234567-89-0 | CHNO | Anticancer activity |

| Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate | 9876543-21-0 | CHClNO | Receptor binding |

Research Applications

In addition to its biological activities, this compound has several scientific research applications:

- Medicinal Chemistry : Explored for its potential use in drug development as a pharmacophore.

- Organic Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules.

- Material Science : Investigated for its role in producing specialty chemicals and materials due to its reactivity .

属性

InChI |

InChI=1S/C11H18NSi/c1-9(2)13(10(3)4)11-7-5-6-8-12-11/h5-10H,1-4H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARDZIUPIJQZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=CC=CC=N1)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18NSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1232692-92-0 | |

| Record name | 2-(Diisopropylsilyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。